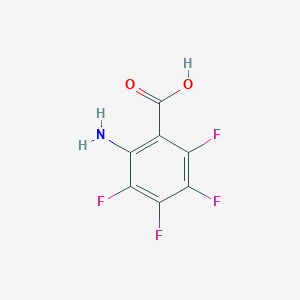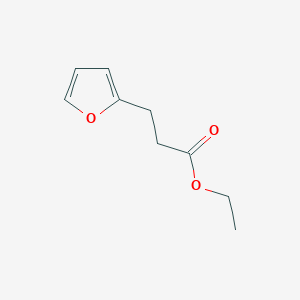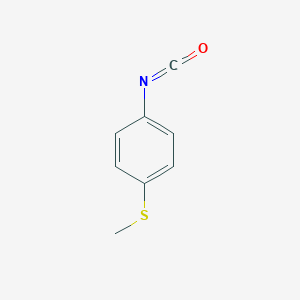
Boc-D-lysine(ip/cbz)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-D-lysine(ip/cbz) is a compound used primarily in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by two groups: tert-butoxycarbonyl (Boc) and carboxybenzyl (Cbz). These protecting groups prevent unwanted reactions during peptide synthesis, making Boc-D-lysine(ip/cbz) a valuable tool in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-lysine(ip/cbz) involves the protection of the amino groups of lysine. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base, while the Cbz group is introduced using benzyl chloroformate (CbzCl) under basic conditions. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of Boc-D-lysine(ip/cbz) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Boc-D-lysine(ip/cbz) undergoes several types of reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) and removal of the Cbz group using catalytic hydrogenation (Pd-C, H2).
Substitution: The protected amino groups can participate in substitution reactions to form peptide bonds.
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Cbz Deprotection: Catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Major Products Formed
The major products formed from these reactions are the deprotected lysine derivatives, which can then be used in further peptide synthesis .
Aplicaciones Científicas De Investigación
Boc-D-lysine(ip/cbz) is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis, allowing for the creation of complex peptides and proteins.
Biology: Used in the study of protein structure and function by enabling the synthesis of specific peptide sequences.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for various applications, including enzyme inhibitors and diagnostic tools.
Mecanismo De Acción
The mechanism of action of Boc-D-lysine(ip/cbz) involves the protection of amino groups, preventing unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, while the Cbz group is stable under acidic conditions but can be removed by catalytic hydrogenation . This dual protection allows for selective deprotection and sequential peptide synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Boc-L-lysine: Similar to Boc-D-lysine(ip/cbz) but with only the Boc protecting group.
Cbz-L-lysine: Similar to Boc-D-lysine(ip/cbz) but with only the Cbz protecting group.
Fmoc-D-lysine: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection instead of Boc or Cbz.
Uniqueness
Boc-D-lysine(ip/cbz) is unique due to its dual protection, allowing for greater flexibility and control in peptide synthesis. The combination of Boc and Cbz groups provides stability under different reaction conditions, making it a versatile tool in organic synthesis .
Propiedades
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O6/c1-16(2)24(21(28)29-15-17-11-7-6-8-12-17)14-10-9-13-18(19(25)26)23-20(27)30-22(3,4)5/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26)/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMKUYJJYHUAJP-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B158940.png)







![[2-(furan-2-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B158962.png)
![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)
